molecular formula C15H16N4O B2841861 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole CAS No. 1645543-97-0

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole

Cat. No.: B2841861
CAS No.: 1645543-97-0
M. Wt: 268.32
InChI Key: FEPWQUSKLIEQNR-UHFFFAOYSA-N
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Description

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using suitable piperazine derivatives.

    Alkylation: The prop-2-ynyl group can be introduced via alkylation reactions using alkyl halides or alkynes under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of oxadiazoles are often explored for their potential therapeutic applications. This compound could be investigated for its potential as a drug candidate for various diseases, including infections and cancer.

Industry

In the industrial sector, oxadiazole derivatives are used in the development of new materials, such as polymers and dyes. This compound may find applications in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the piperazine and prop-2-ynyl groups.

    3-(4-Prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole: Lacks the phenyl group.

    5-Phenyl-3-(4-methylpiperazin-1-yl)-1,2,4-oxadiazole: Contains a methyl group instead of the prop-2-ynyl group.

Uniqueness

The uniqueness of 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the phenyl, piperazine, and prop-2-ynyl groups allows for diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-2-8-18-9-11-19(12-10-18)15-16-14(20-17-15)13-6-4-3-5-7-13/h1,3-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPWQUSKLIEQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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